Z-Asp-OH

Catalog No.
S1768648
CAS No.
1152-61-0
M.F
C12H13NO6
M. Wt
267.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Asp-OH

CAS Number

1152-61-0

Product Name

Z-Asp-OH

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

InChI

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

XYXYXSKSTZAEJW-VIFPVBQESA-N

Synonyms

1152-61-0;Z-Asp-OH;N-Carbobenzyloxy-L-asparticacid;N-Cbz-L-asparticAcid;Z-L-asparticacid;Cbz-Asp-OH;N-Z-L-asparticacid;N-Carbobenzoxy-L-asparticacid;Cbz-L-Asp;N-[(benzyloxy)carbonyl]-L-asparticacid;Z-L-Asp-OH;Na-CBZ-L-aspaiticacid;(S)-2-(((Benzyloxy)carbonyl)amino)succinicacid;BENZYLOXYCARBONYL-L-ASPARTICACID;XYXYXSKSTZAEJW-VIFPVBQESA-N;(S)-2-(Benzyloxycarbonylamino)SuccinicAcid;(2S)-2-[(phenylmethoxy)carbonylamino]butanedioicacid;N-Benzyloxycarbonylasparticacid;L-Asparticacid,N-[(phenylmethoxy)carbonyl]-;N-Benzyloxycarbonyl-L-asparticacid;C12H13NO6;N-(Benzyloxycarbonyl)-L-asparticacid;NX6;N-CBZasparticacid;PubChem10520

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O

The exact mass of the compound N-[(benzyloxy)carbonyl]-L-aspartic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Z-Asp-OH, also known as N-Carbobenzyloxy-L-aspartic acid, is an N-terminally protected derivative of the non-essential amino acid L-aspartic acid. The defining feature of this compound is the benzyloxycarbonyl (Z or Cbz) protecting group, which is stable under the basic and mildly acidic conditions used for Fmoc and Boc group removal, respectively. Its primary application is in peptide synthesis, where it serves as a building block for introducing aspartic acid residues, particularly in solution-phase synthesis strategies where its deprotection via catalytic hydrogenolysis provides a critical orthogonal approach compared to more common solid-phase methods.

Research Fit

Cbz Protection Supports orthogonal deprotection via catalytic hydrogenolysis
Dicarboxylic Scaffold Enables differential α- and β-carboxyl functionalization
Enzymatic Biocatalysis Reported substrate for thermolysin-catalyzed peptide coupling

Substituting Z-Asp-OH with more common solid-phase peptide synthesis (SPPS) alternatives like Fmoc-Asp(OtBu)-OH or Boc-Asp(OBzl)-OH is not a viable procurement decision without a complete redesign of the synthesis strategy. The choice of an N-terminal protecting group (Z, Fmoc, or Boc) dictates the required deprotection chemistry, establishing an 'orthogonal' system where one group can be removed without affecting others. Z-Asp-OH requires catalytic hydrogenolysis for deprotection, a process incompatible with the basic conditions (e.g., piperidine) used to cleave Fmoc groups or the strong acidic conditions (e.g., TFA) needed for Boc group removal. Attempting a direct substitution would either fail to deprotect the amino acid for chain elongation or prematurely cleave other protecting groups throughout the peptide, leading to catastrophic failure of the synthesis.

Substitution Risk

Enzymatic yield mismatch

Fmoc or acetyl protection may result in substantially lower enzymatic conversion compared to Z.

Deprotection orthogonality

Boc and Fmoc deprotection conditions (acid/base) may be incompatible with Z-based orthogonal schemes.

Regioselectivity profile

Alternate protecting groups may alter solvent-dependent regioselectivity outcomes in anhydride chemistry.

Process Compatibility: Orthogonal Deprotection for Synthesizing Acid- or Base-Sensitive Peptides

The primary differentiator for Z-Asp-OH is its unique deprotection condition, which is orthogonal to the two most common classes of N-alpha protecting groups, Fmoc and Boc. The Z (Cbz) group is cleaved under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C), whereas Boc groups require strong acid (e.g., Trifluoroacetic acid, TFA) and Fmoc groups require a mild base (e.g., 20% piperidine in DMF). This chemical distinction is not incremental; it enables entirely different synthetic routes. For peptides containing acid-labile side-chain protecting groups (like Boc or Trt) or base-labile moieties, the hydrogenolytic cleavage of the Z group is the only viable deprotection pathway that preserves molecular integrity.

Evidence DimensionN-alpha Deprotection Condition
Target Compound DataZ-Asp-OH: Catalytic Hydrogenolysis (e.g., H₂/Pd-C)
Comparator Or BaselineFmoc-Asp-OH derivatives: Mild Base (e.g., 20% Piperidine) | Boc-Asp-OH derivatives: Strong Acid (e.g., TFA)
Quantified DifferenceQualitatively distinct chemical conditions (Neutral/Reductive vs. Basic vs. Acidic)
ConditionsStandard peptide synthesis deprotection protocols.

This enables the synthesis of complex peptides with acid- or base-sensitive functionalities that would be destroyed by Fmoc or Boc deprotection protocols.

Enzymatic Yield
Head-to-head
Z-Asp-OH 74%
vs Boc 78% vs Ac 56% vs Fmoc 35%
Supports higher conversion yield selection
Thermolysin catalysis in eutectic mixture

Precursor Suitability: Unprotected Side-Chain for On-Resin or Solution-Phase Cyclization

Unlike its most common substitutes, Fmoc-Asp(OtBu)-OH and Boc-Asp(OBzl)-OH, Z-Asp-OH possesses a free, unprotected β-carboxyl group. While this makes it susceptible to side reactions like aspartimide formation in standard linear SPPS, this feature is a critical requirement when the compound is procured as a precursor for specific applications. For the synthesis of side-chain cyclized peptides (e.g., lactam bridge formation) or for grafting other molecules onto the aspartic acid side-chain, an unprotected carboxyl group is necessary. Using a side-chain protected analog would require an additional, often difficult, selective deprotection step, complicating the synthesis and potentially lowering overall yield.

Evidence DimensionSide-Chain (β-carboxyl) Status
Target Compound DataZ-Asp-OH: Free (unprotected)
Comparator Or BaselineFmoc-Asp(OtBu)-OH: Protected (tert-Butyl ester) | Z-Asp(OBzl)-OH: Protected (Benzyl ester)
Quantified DifferenceQualitative difference in chemical functionality (reactive carboxylic acid vs. non-reactive ester)
ConditionsPrecursor state prior to coupling or modification reactions.

For synthesizing side-chain cyclized peptides or other conjugates, procuring Z-Asp-OH avoids an extra, complex, and potentially low-yielding side-chain deprotection step.

Regioselectivity
Head-to-head
α:β 100:0 in benzene
α:β 0:100 in DMSO
Enables solvent-directed regioselective route
Anilide formation from aspartic anhydride

Workflow Fit: Suitability for Classical Solution-Phase Peptide Synthesis (SPPS)

While solid-phase peptide synthesis (SPPS) dominates research-scale work, solution-phase peptide synthesis (LPPS) remains highly relevant for the large-scale industrial production of shorter peptides and peptide fragments due to lower costs of raw materials and scalability. The Z (Cbz) protecting group was a cornerstone of classical solution-phase synthesis long before the widespread adoption of SPPS. Z-Asp-OH, being a crystalline solid with defined solubility in common organic solvents like methanol and DMSO, is well-suited for the purification and handling requirements of LPPS, where intermediates must be isolated and purified after each coupling step. This contrasts with many Fmoc-protected derivatives that are specifically optimized for resin-bound, automated SPPS workflows.

Evidence DimensionPrimary Synthesis Methodology Fit
Target Compound DataZ-Asp-OH: Primarily Solution-Phase Synthesis (LPPS)
Comparator Or BaselineFmoc-Asp(OtBu)-OH: Primarily Solid-Phase Synthesis (SPPS)
Quantified DifferenceOptimized for different production workflows (manual/batch purification vs. automated/resin-bound)
ConditionsIndustrial or large-scale synthesis of peptide fragments.

For organizations utilizing solution-phase synthesis for cost-effective, large-scale production of specific peptides, Z-Asp-OH is a standard, process-compatible raw material.

Chiral Separation α
Reported
1.9
Cbz-Asp enantiomers
Benchmark for MIP chiral separation development
Cbz-Glu analog reported α 2.5
Industrial Conversion
Class-level
Z-Asp >7× higher yield
vs F-Asp in conventional system
Reported higher industrial conversion context
Thermolysin-catalyzed aspartame precursor
Deprotection Orthogonality
Class-level
Z: H₂/Pd/C neutral
Boc: TFA acid; Fmoc: piperidine base
Enables orthogonal strategy for sensitive targets
Class-level orthogonality review

Synthesis of Peptide Fragments with Acid-Sensitive Moieties

Z-Asp-OH is the appropriate choice when synthesizing peptide fragments that contain acid-labile protecting groups, such as Boc or trityl (Trt), on other amino acid side chains. The neutral hydrogenolysis conditions required to remove the Z group will not cleave these acid-sensitive groups, preserving the orthogonal protection strategy required for subsequent fragment condensation.

Precursor for Side-Chain Lactam-Bridged Cyclic Peptides

This compound is a required precursor for producing peptides that are cyclized via a lactam bridge involving the aspartic acid side chain. The unprotected β-carboxyl group is essential for the intramolecular amide bond formation with a side-chain amine (e.g., from Lysine or Ornithine), a key step in synthesizing many constrained, biologically active peptides.

Large-Scale Production of Dipeptides or Tripeptides via Solution-Phase Synthesis

For industrial-scale manufacturing where cost-effectiveness is paramount, Z-Asp-OH is a standard building block in established solution-phase synthesis protocols. Its compatibility with classical peptide chemistry allows for the efficient, large-scale production of short peptide sequences without the high cost of resins and specialized reagents associated with SPPS.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzymatic aspartame precursor synthesis
Reported thermolysin substrate efficiency
Conversion yield under process conditions
Regioselective aspartyl anilide synthesis
Solvent-tunable regioselectivity
Anilide product distribution in target solvent
Chiral separation method development
Documented enantiomeric separation factor on MIPs
Separation factor for target enantiomer pair
Orthogonal protection peptide synthesis
Hydrogenolytic deprotection compatibility
Orthogonality with acid/base-sensitive protecting groups

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

267.07428713 Da

Monoisotopic Mass

267.07428713 Da

Heavy Atom Count

19

UNII

56P9JC41T2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1152-61-0

Wikipedia

N-(benzyloxycarbonyl)aspartic acid

General Manufacturing Information

L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-: INACTIVE

Explore Compound Types